molecular formula C11H17N3 B1609513 N-Methyl-N-[(2-pyrrolidin-1-ylpyridin-3-yl)methyl]amine CAS No. 857284-17-4

N-Methyl-N-[(2-pyrrolidin-1-ylpyridin-3-yl)methyl]amine

Cat. No. B1609513
CAS RN: 857284-17-4
M. Wt: 191.27 g/mol
InChI Key: FZYYBTAASUJTRI-UHFFFAOYSA-N
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Description

N-Methyl-N-[(2-pyrrolidin-1-ylpyridin-3-yl)methyl]amine, also known as MPMP or MPTP, is a chemical compound that has been widely used in scientific research for its ability to selectively destroy dopaminergic neurons in the brain. This property has made it a valuable tool for studying Parkinson's disease and other neurological disorders.

Scientific Research Applications

C11H17N3 C_{11}H_{17}N_{3} C11​H17​N3​

and a molecular weight of 191.28 . Below are detailed sections focusing on unique applications in various fields of research:

Proteomics Research

In the field of proteomics, this compound is utilized as a specialty reagent. It plays a crucial role in the identification and quantification of proteins, particularly in the study of their interactions and functions within complex biological systems. The compound’s unique structure allows for selective binding and modification of proteins, which is essential for mass spectrometry-based proteomic analysis .

Environmental Chemistry

Lastly, in environmental chemistry, this compound could be used in the detection and quantification of chemical pollutants. Its selective binding properties may allow for the development of sensitive assays for monitoring environmental contaminants.

Each of these applications leverages the unique chemical structure of N-Methyl-N-[(2-pyrrolidin-1-ylpyridin-3-yl)methyl]amine to fulfill specific roles in scientific research, demonstrating the compound’s versatility and importance across various fields of study. For research use, it’s important to note that this compound is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

N-methyl-1-(2-pyrrolidin-1-ylpyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-12-9-10-5-4-6-13-11(10)14-7-2-3-8-14/h4-6,12H,2-3,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYYBTAASUJTRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(N=CC=C1)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428211
Record name N-Methyl-1-[2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-[(2-pyrrolidin-1-ylpyridin-3-yl)methyl]amine

CAS RN

857284-17-4
Record name N-Methyl-1-[2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.